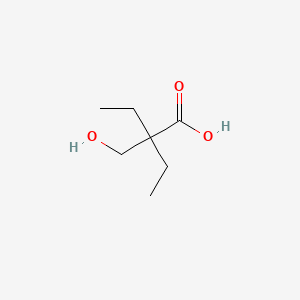

2-ethyl-2-(hydroxymethyl)butanoic acid

描述

Contextualization in Branched Carboxylic Acid Chemistry

2-ethyl-2-(hydroxymethyl)butanoic acid belongs to the class of organic compounds known as branched carboxylic acids. hmdb.ca Specifically, it can be described as a branched-chain saturated fatty acid. nih.gov Unlike their straight-chain counterparts, branched carboxylic acids feature alkyl substituents along their primary carbon chain, which introduces significant changes in their physical and chemical properties.

The branching in compounds like this compound influences molecular packing, leading to differences in melting points and solubility compared to linear isomers. In the broader context of fatty acid chemistry, this compound is considered a short-chain fatty acid, a class of molecules that are of significant interest in various chemical and biological studies. nih.gov Its structure, which is a butanoic acid backbone substituted with both an ethyl and a hydroxymethyl group at the alpha-carbon (position 2), places it among multifunctional carboxylic acids, expanding its potential utility beyond that of simple branched acids like 2-methylbutanoic acid or 2-ethylbutanoic acid. hmdb.cawikipedia.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

| IUPAC Name | This compound |

Data compiled from available chemical databases. uni.lu

Structural Features and Functional Group Significance for Reactivity

The chemical behavior of this compound is dictated by the interplay of its three key structural components: the carboxylic acid group (-COOH), the primary alcohol (hydroxymethyl group, -CH₂OH), and the quaternary alpha-carbon.

Carboxylic Acid Group: The -COOH group is the primary functional group, imparting acidic properties to the molecule. It can readily undergo reactions typical of carboxylic acids, such as deprotonation to form a carboxylate salt, esterification with alcohols, and conversion to acid chlorides or amides.

Hydroxymethyl Group: The primary alcohol (-CH₂OH) group offers a second site for reactivity. It can be oxidized to an aldehyde or further to a carboxylic acid, participate in ether synthesis, or be esterified. The presence of both an acid and an alcohol group within the same molecule creates the potential for intramolecular reactions, such as the formation of lactones under appropriate conditions.

Quaternary Alpha-Carbon: The carbon atom at the second position is a quaternary center, bonded to an ethyl group, a hydroxymethyl group, a carboxyl group, and the rest of the butyl chain. This sterically hindered environment at the alpha-position can influence the reaction rates at the adjacent carboxylic acid group. Furthermore, the absence of an alpha-hydrogen atom prevents reactions that require enolization at this position, distinguishing its reactivity from many other carboxylic acids.

This combination of functional groups in a compact, branched structure makes it a versatile building block in organic synthesis.

Table 2: Predicted Spectroscopic Data for this compound

| Adduct Type | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 147.10158 | 132.3 |

| [M+Na]⁺ | 169.08352 | 138.8 |

Data represents predicted collision cross-section (CCS) values calculated using CCSbase. uni.lu

Historical Development and Initial Interest in Synthetic Organic Chemistry

While specific historical milestones for this compound are not prominently documented in seminal literature, the interest in structurally related α,α-disubstituted carboxylic acids grew from the broader development of synthetic organic chemistry. The synthesis of branched carboxylic acids, such as the closely related 2-ethyl-2-methylbutanoic acid, has been a subject of research for decades, often driven by industrial applications. googleapis.com

Early synthetic routes to similar structures often involved Grignard reactions with carbon dioxide or the alkylation of malonic esters followed by decarboxylation. google.com The interest in compounds like 2-ethyl-2-methylbutanoic acid, for instance, was linked to their use as intermediates in the preparation of other valuable chemicals, including herbicides. google.com The challenge in these syntheses often lay in achieving high yields and purity, as the presence of other isomers could complicate separation processes. google.com Processes were developed to synthesize specific olefin precursors, such as 3-methyl-2-pentene, to produce high-purity 2-ethyl-2-methylbutanoic acid via carbonylation. googleapis.comgoogle.com The development of such sophisticated synthetic pathways highlights the industrial and academic importance of accessing structurally precise branched carboxylic acids. The initial interest in this compound and its analogs can be seen as part of this larger effort to create complex molecular architectures for use as intermediates and specialty chemicals.

Structure

3D Structure

属性

IUPAC Name |

2-ethyl-2-(hydroxymethyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-7(4-2,5-8)6(9)10/h8H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNICDYIWUGSEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207792 | |

| Record name | 2-Ethyl-2-(hydroxymethyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5904-58-5 | |

| Record name | 2-Ethyl-2-(hydroxymethyl)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5904-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-(hydroxymethyl)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005904585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2-(hydroxymethyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-(hydroxymethyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-2-(HYDROXYMETHYL)BUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB5Q4HP8NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Ethyl 2 Hydroxymethyl Butanoic Acid

Aldol (B89426) Condensation and Subsequent Oxidation Routes

The cornerstone of the synthesis of 2-ethyl-2-(hydroxymethyl)butanoic acid is the aldol condensation reaction. This reaction is a powerful tool in organic chemistry for the formation of carbon-carbon bonds. In this context, it is employed to create the key intermediate, 2-ethyl-2-(hydroxymethyl)butyraldehyde. This intermediate is then subjected to a controlled oxidation to yield the final carboxylic acid product. The efficiency and selectivity of both the condensation and oxidation steps are paramount for a successful synthesis.

Reaction of 2-ethylbutyraldehyde with Formaldehyde (B43269) under Basic Conditions

The synthesis commences with the base-catalyzed aldol condensation of 2-ethylbutyraldehyde with formaldehyde. In this reaction, a basic catalyst, such as sodium hydroxide (B78521) or calcium hydroxide, is used to deprotonate the α-carbon of 2-ethylbutyraldehyde, forming an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The subsequent protonation of the resulting alkoxide yields the aldol addition product, 2-ethyl-2-(hydroxymethyl)butyraldehyde.

The reaction is typically carried out in an aqueous medium, and the concentration of the base is a critical parameter that needs to be carefully controlled to minimize side reactions, such as the Cannizzaro reaction of formaldehyde. The molar ratio of the reactants is also crucial, with an excess of formaldehyde often used to drive the reaction towards the desired product and prevent self-condensation of 2-ethylbutyraldehyde.

Table 1: Typical Reaction Parameters for the Aldol Condensation of 2-ethylbutyraldehyde with Formaldehyde

| Parameter | Typical Value/Condition |

| Catalyst | Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)₂) |

| Solvent | Water |

| Temperature | 15-40 °C |

| Molar Ratio (Formaldehyde:2-ethylbutyraldehyde) | 1.1:1 to 2:1 |

| Reaction Time | 1-3 hours |

Aldol Condensation of Formaldehyde with n-Butyraldehyde

A closely related and extensively studied reaction is the aldol condensation of formaldehyde with n-butyraldehyde, which is a key step in the industrial production of trimethylolpropane. chemicalbook.comnih.govgloballcadataaccess.orgwipo.intgoogle.com This process provides valuable insights into the reaction of formaldehyde with α-substituted aldehydes. In this reaction, n-butyraldehyde first reacts with one molecule of formaldehyde to form 2-(hydroxymethyl)butyraldehyde. Due to the presence of another acidic α-hydrogen, this intermediate can react with a second molecule of formaldehyde to yield 2,2-bis(hydroxymethyl)butyraldehyde. globallcadataaccess.org

This two-step addition highlights the reactivity of the α-hydrogens in aldehydes and the propensity of formaldehyde to act as an electrophile in these reactions. The principles governing this reaction, such as the choice of catalyst, temperature control, and reactant ratios, are directly applicable to the synthesis of 2-ethyl-2-(hydroxymethyl)butyraldehyde from 2-ethylbutyraldehyde.

Catalytic Systems for Aldol Condensation

The choice of catalyst plays a pivotal role in the outcome of the aldol condensation. While strong bases like sodium hydroxide are effective, they can also promote undesired side reactions. Therefore, alternative catalytic systems have been explored to enhance selectivity and yield.

Basic Ion-Exchange Resins: These solid catalysts offer the advantage of easy separation from the reaction mixture, simplifying the work-up procedure. They provide a localized basic environment that can effectively catalyze the condensation while potentially reducing the extent of side reactions in the bulk solution.

Tertiary Amines: Catalysts such as triethylamine (B128534) can also be employed. They function as weaker bases compared to hydroxides, which can lead to a more controlled reaction and higher selectivity for the desired mono-adduct.

Hydrotalcites: These layered double hydroxides with basic properties have shown promise as heterogeneous catalysts for aldol condensations. Their tunable basicity and high surface area can contribute to improved catalytic activity and selectivity.

The selection of the optimal catalytic system depends on a variety of factors, including the specific reactants, desired reaction rate, and process economics.

Oxidation of 2-ethyl-2-(hydroxymethyl)butyraldehyde to this compound

Following the aldol condensation, the next critical step is the selective oxidation of the aldehyde functional group in 2-ethyl-2-(hydroxymethyl)butyraldehyde to a carboxylic acid, yielding the final product. This transformation requires an oxidizing agent that is potent enough to oxidize the aldehyde but mild enough to avoid over-oxidation or cleavage of other bonds in the molecule, particularly the hydroxyl group.

A similar oxidation is performed in the synthesis of 2,2-bis(hydroxymethyl)butyric acid from 2,2-bis(hydroxymethyl)butyraldehyde, providing a good model for this process. google.com

Several oxidizing agents can be employed for this conversion, each with its own advantages and disadvantages. The reaction conditions must be carefully controlled to ensure high yield and purity of the final product.

Hydrogen Peroxide (H₂O₂): In the presence of a suitable catalyst, such as a phase-transfer catalyst or certain metal complexes, hydrogen peroxide can be an effective and environmentally friendly oxidizing agent, with water being the only byproduct. google.com

Potassium Permanganate (B83412) (KMnO₄): Under controlled pH and temperature, potassium permanganate is a powerful oxidizing agent that can efficiently convert aldehydes to carboxylic acids. However, careful control is necessary to prevent unwanted side reactions.

Tollens' Reagent ([Ag(NH₃)₂]OH): This mild oxidizing agent is highly selective for aldehydes and is often used in qualitative analysis. While effective, its use on a larger scale can be costly due to the price of silver.

Air or Oxygen with a Catalyst: Catalytic oxidation using air or pure oxygen is an economically attractive and green alternative. Catalysts often involve transition metal salts, such as those of cobalt, manganese, or copper.

Table 2: Comparison of Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Advantages | Disadvantages |

| Hydrogen Peroxide | Environmentally friendly (byproduct is water), effective with a catalyst. | May require a catalyst for sufficient reactivity. |

| Potassium Permanganate | Strong oxidizing agent, readily available. | Can lead to over-oxidation if not controlled, produces MnO₂ waste. |

| Tollens' Reagent | Highly selective for aldehydes. | Expensive for large-scale synthesis. |

| Catalytic Air/Oxygen | Economical, environmentally friendly. | May require elevated temperatures and pressures, catalyst can be complex. |

The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system. Temperature and pH are critical parameters that must be maintained within a narrow range to maximize the yield of the carboxylic acid and minimize the formation of byproducts.

The purity of the intermediate, 2-ethyl-2-(hydroxymethyl)butyraldehyde, is crucial for the success of the subsequent oxidation step. Impurities can interfere with the oxidation reaction and lead to the formation of unwanted byproducts, complicating the final purification.

Several techniques can be employed for the purification of the intermediate aldehyde:

Distillation: If the intermediate is thermally stable, vacuum distillation can be an effective method for separating it from unreacted starting materials and lower-boiling byproducts.

Extraction: Liquid-liquid extraction can be used to separate the aldehyde from water-soluble impurities. A suitable organic solvent that is immiscible with water is chosen to selectively dissolve the aldehyde.

Crystallization: If the intermediate is a solid or can be derivatized to form a crystalline solid, crystallization can be a highly effective purification technique.

The choice of purification method depends on the physical and chemical properties of the intermediate and the impurities present in the reaction mixture. A combination of these techniques may be necessary to achieve the desired level of purity.

Exploration of Alternative Synthetic Pathways and Related Intermediates

The synthesis of sterically hindered carboxylic acids, such as this compound, presents unique challenges due to the steric hindrance around the central quaternary carbon atom. The exploration of various synthetic pathways is crucial for identifying efficient and versatile methods for producing this compound and its analogs.

The synthesis of hydroxymethyl-substituted carboxylic acids can be approached through several established organic chemistry reactions, adapted for sterically hindered structures. One common strategy involves the creation of a carbon-carbon bond followed by the introduction or modification of functional groups.

A primary method for synthesizing carboxylic acids is the carboxylation of Grignard reagents . rsc.org This involves reacting an appropriate organomagnesium halide with carbon dioxide. For an analog of the target compound, a Grignard reagent would be prepared from a corresponding alkyl halide. The subsequent reaction with CO2, followed by an acidic workup, yields the desired carboxylic acid. The high nucleophilicity of Grignard reagents allows them to form C-C bonds effectively, even for constructing sterically crowded centers. rsc.orgnih.gov

Another versatile approach is the hydrolysis of nitriles . This two-step method begins with an SN2 reaction where a cyanide anion displaces a halide from an organic compound. The resulting nitrile is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid. This pathway is complementary to the Grignard method and is particularly useful when the starting materials are readily available alkyl halides.

For introducing the hydroxymethyl group, aldol-type reactions or reactions involving formaldehyde are key. A common precursor could be a diethyl malonate derivative, which can be dialkylated with two ethyl groups. Subsequent reduction of one ester group to a primary alcohol and hydrolysis of the remaining ester would yield the target structure.

The table below summarizes potential synthetic routes for analogous compounds, highlighting the key reaction types and intermediates.

| Synthetic Strategy | Key Reaction Type | Starting Materials (Example) | Intermediate(s) | Final Product Type |

| Grignard Carboxylation | Nucleophilic Addition | 3-halopentane | 3-pentylmagnesium halide | 2-ethylbutanoic acid |

| Nitrile Hydrolysis | Nucleophilic Substitution & Hydrolysis | 2-bromo-2-ethylbutane | 2-cyano-2-ethylbutane | 2-ethyl-2-methylpropanoic acid |

| Malonic Ester Synthesis | Alkylation & Reduction/Hydrolysis | Diethyl malonate, Ethyl halide | Diethyl diethylmalonate | This compound |

| Aldol Condensation | Condensation/Reduction | A suitable ketone/aldehyde | β-hydroxy ester | β-hydroxy carboxylic acid |

These pathways offer flexibility in accessing a range of hydroxymethyl-substituted carboxylic acids by varying the starting materials and reaction conditions.

While this compound itself is achiral, derivatives with different substituents can possess a chiral quaternary carbon center. The construction of such stereocenters is a significant challenge in organic synthesis. rsc.org Asymmetric catalytic methods are at the forefront of addressing this challenge. rsc.org

One of the most effective strategies for obtaining enantiomerically pure compounds is through biocatalytic kinetic resolution . This method uses enzymes, such as lipases or esterases, which exhibit high stereoselectivity. researchgate.netresearchgate.net In a kinetic resolution process, the enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For instance, an esterase might selectively hydrolyze the (R)-ester from a racemic mixture, allowing for the separation of the unreacted (S)-ester and the resulting (R)-acid. acs.org This approach is particularly valuable for sterically hindered molecules, where traditional chemical catalysts may be ineffective. researchgate.net

Several factors make biocatalysis a powerful tool:

High Enantioselectivity: Enzymes can often distinguish between enantiomers with near-perfect precision.

Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media under mild temperature and pH conditions, which helps to prevent side reactions like racemization. researchgate.net

Broad Substrate Scope: A wide variety of enzymes are available, and protein engineering can be used to tailor catalysts for specific, sterically demanding substrates. nih.govresearchgate.net

The table below outlines common strategies for stereocontrol in the synthesis of chiral carboxylic acid derivatives.

| Strategy | Description | Key Reagent/Catalyst | Advantages |

| Biocatalytic Kinetic Resolution | Enzymatic differentiation of enantiomers in a racemic mixture. researchgate.net | Lipases, Esterases, Proteases | High enantioselectivity, mild conditions, applicable to hindered substrates. researchgate.net |

| Chiral Auxiliary-Based Synthesis | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Evans auxiliaries, etc. | High diastereoselectivity, well-established methods. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. rsc.org | Chiral transition metal complexes, organocatalysts (e.g., chiral phosphoric acids). nih.gov | High catalytic efficiency, atom economy. |

| Chiral Pool Synthesis | Synthesis starts from a readily available, inexpensive, enantiomerically pure natural product. | Amino acids, terpenes, etc. | Readily available starting materials, defined stereochemistry. |

These methods, particularly biocatalysis, provide robust pathways for accessing optically active derivatives that are crucial for applications in pharmaceuticals and materials science.

Industrial-Scale Synthesis Optimization

Transitioning the synthesis of a fine chemical from the laboratory to an industrial scale requires a focus on process optimization to ensure high yield, purity, safety, and cost-effectiveness while minimizing environmental impact.

For large-scale production of carboxylic acids, process design often involves shifting from batch to continuous or semi-continuous processes. cetjournal.it This shift, known as process intensification, can lead to better control over reaction parameters, improved safety, and higher throughput. cetjournal.itimanagerpublications.com For example, the oxidation of aldehydes to carboxylic acids can be performed efficiently at the gram scale using solid acid catalysts, a method that is promising for industrial applications due to the ease of catalyst separation and reuse. nih.govrsc.org

Key considerations in industrial process design include:

Reactor Choice: Continuous Stirred-Tank Reactors (CSTRs) or Plug Flow Reactors (PFRs) may be used instead of batch reactors to improve heat and mass transfer, which is crucial for highly exothermic reactions.

Catalyst Selection: Heterogeneous catalysts are often preferred in industrial settings because they can be easily separated from the reaction mixture and recycled, reducing waste and cost. researchgate.net

Purification Techniques: Downstream processing is critical for achieving high purity. Techniques like distillation, crystallization, and extraction are optimized. For instance, reactive extraction can be an efficient method for separating carboxylic acids from aqueous solutions like fermentation broths. researchgate.net

The following table compares batch and continuous processing for chemical synthesis.

| Parameter | Batch Processing | Continuous Processing (Process Intensification) |

| Scale | Typically smaller, lab to pilot scale | Large industrial scale |

| Control | Less precise control over temperature and mixing | Excellent control over reaction conditions |

| Safety | Higher risk due to large volumes of reactants | Inherently safer due to smaller reactor volumes (hold-up) cetjournal.it |

| Consistency | Potential for batch-to-batch variation | High product consistency |

| Efficiency | Can have significant downtime between batches | Higher throughput and operational efficiency |

Green chemistry principles are integral to modern industrial chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. rsc.orgnumberanalytics.comAtom economy is a central concept, measuring the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. scranton.edu

Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitutions and eliminations, which generate stoichiometric byproducts. scranton.edu For example, a Grignard reaction with CO2 to form a carboxylic acid is highly atom-economical, as all atoms from the organometallic intermediate and CO2 are incorporated into the carboxylate salt. nih.govbuecher.de

Other green chemistry principles applied in industrial routes include:

Catalysis: Using catalytic reagents instead of stoichiometric ones reduces waste, as catalysts are used in small amounts and can be recycled. numberanalytics.com Biocatalysis is a prime example of a green technology increasingly adopted by the fine chemical industry. researchgate.netqualitas1998.netacs.org

Use of Safer Chemicals: Designing processes to use and generate substances with minimal toxicity. For example, using H2O2 as a "green" oxidant for converting aldehydes to carboxylic acids is preferable to traditional heavy-metal-based oxidants. rsc.org

Energy Efficiency: Designing processes that can be run at ambient temperature and pressure to reduce energy consumption. numberanalytics.com

Solvents constitute the largest proportion of waste in fine chemical and pharmaceutical manufacturing. diva-portal.org Therefore, careful solvent selection and efficient recovery are critical for both economic and environmental reasons. onlytrainings.com

The ideal solvent should effectively dissolve reactants, be compatible with the reaction conditions, and have minimal environmental impact. numberanalytics.comalliancechemical.com However, many common organic solvents are volatile, flammable, or toxic. onlytrainings.com The development of bio-based solvents, derived from renewable resources, is an active area of research aimed at replacing conventional petroleum-derived solvents. core.ac.uk

Solvent recovery is a standard practice in industrial manufacturing. alaquainc.com The most common method is distillation , which separates solvents from reaction mixtures based on differences in boiling points. alaquainc.comsolventwasher.com For complex mixtures or azeotropes, more advanced techniques are employed:

Fractional Distillation: Used to separate multiple solvents with different boiling points. alaquainc.com

Pressure-Swing Distillation: Used to separate azeotropic mixtures by altering the system pressure. diva-portal.org

Liquid-Liquid Extraction: A solvent is used to extract a component from a mixture before distillation. diva-portal.org

Membrane Separation: Techniques like pervaporation or nanofiltration can be used for specific separations. solventwasher.com

Effective solvent recovery systems can reclaim over 95% of the solvent, which can then be purified and reused, significantly reducing raw material costs and waste disposal fees. diva-portal.orgrcmt.com

The table below lists common industrial solvents and typical recovery methods.

| Solvent | Class | Common Applications | Typical Recovery Method(s) |

| Toluene | Aromatic Hydrocarbon | Chemical synthesis, extractions alliancechemical.com | Distillation, Pervaporation diva-portal.org |

| Methanol | Alcohol | Synthesis, cleaning alliancechemical.com | Distillation, Liquid-Liquid Extraction diva-portal.org |

| Acetone | Ketone | Cleaning, synthesis alliancechemical.com | Distillation rcmt.com |

| Ethyl Acetate (B1210297) | Ester | Synthesis, chromatography | Distillation venwiz.com |

| Heptane/Hexane (B92381) | Aliphatic Hydrocarbon | Extractions, reaction medium alliancechemical.com | Distillation rcmt.com |

| Tetrahydrofuran (THF) | Ether | Grignard reactions, polymer synthesis | Distillation venwiz.com |

Reaction Chemistry and Mechanistic Investigations of 2 Ethyl 2 Hydroxymethyl Butanoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group in 2-ethyl-2-(hydroxymethyl)butanoic acid is the primary site for a variety of chemical modifications, including esterification, amidation, and anhydride (B1165640) formation. However, the close proximity of the hydroxymethyl group and the steric bulk of the two ethyl groups at the α-position can modulate its reactivity compared to simpler linear carboxylic acids.

Esterification Reactions and Derivatives

Esterification of this compound can proceed via intermolecular reactions with alcohols to form esters or through an intramolecular reaction to yield a cyclic ester, known as a lactone.

The formation of alkyl and aromatic esters from this compound typically follows the principles of Fischer-Speier esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comchemguide.co.ukchemguide.co.uk This reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

Due to the steric hindrance around the carboxylic acid group in this compound, the rate of esterification may be slower compared to unbranched carboxylic acids. The reaction conditions, such as temperature and catalyst concentration, may need to be optimized to achieve satisfactory yields. While specific studies on the esterification of this compound are not extensively documented, the general principles of Fischer esterification are applicable.

Table 1: Examples of Esterification Reactions of Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst | Product | Reference |

| Ethanoic Acid | Ethanol | Conc. H₂SO₄ | Ethyl ethanoate | chemguide.co.uk |

| Butanoic Acid | Ethanol | Acid | Ethyl butanoate | chemicalbook.com |

| 2-Methylpropanoic Acid | Ethanol | Acid | Ethyl 2-methylpropanoate | quora.com |

This table illustrates the general conditions for Fischer esterification, which are applicable to this compound, though specific yields and reaction times may vary.

Given the presence of a hydroxyl group at a suitable distance from the carboxylic acid, this compound can undergo intramolecular esterification to form a five-membered cyclic ester, a γ-lactone. The specific lactone formed would be γ,γ-diethyl-γ-butyrolactone. This type of reaction is often acid-catalyzed and driven by the formation of a thermodynamically stable five-membered ring. nih.govmasterorganicchemistry.com

The mechanism is analogous to the intermolecular Fischer esterification, but in this case, the nucleophilic attack on the protonated carbonyl group is carried out by the hydroxyl group within the same molecule. masterorganicchemistry.com The formation of γ-butyrolactones is a common and often facile process in organic synthesis. nih.gov

While specific experimental data on the cyclization of this compound is scarce in readily available literature, the propensity of γ-hydroxy acids to form lactones is a well-established chemical principle.

Amidation Reactions and Formation of Amide Derivatives

The carboxylic acid functionality of this compound can be converted to amide derivatives through reaction with amines. Direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. More commonly, the carboxylic acid is first "activated" to a more reactive species.

Common methods for amide formation from carboxylic acids involve the use of coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. Due to the presence of the hydroxyl group, which can also react with the activating agents, selective amidation of the carboxylic acid might require the use of specific coupling agents or protection of the hydroxyl group.

Anhydride Synthesis

The synthesis of a symmetric anhydride from this compound would involve the condensation of two molecules of the acid with the removal of one molecule of water. This is typically achieved by heating the carboxylic acid with a strong dehydrating agent.

However, the presence of the primary hydroxyl group in this compound presents a significant challenge for anhydride synthesis. The hydroxyl group can also react with the dehydrating agent or the activated carboxylic acid intermediate, leading to a mixture of products, including polyesters. To achieve the synthesis of the desired anhydride, the hydroxyl group would likely need to be protected with a suitable protecting group prior to the anhydride formation step. libretexts.orglibretexts.orghighfine.commasterorganicchemistry.comharvard.edu Common protecting groups for alcohols include silyl (B83357) ethers or benzyl (B1604629) ethers, which are stable under the conditions required for anhydride formation and can be removed subsequently. libretexts.orglibretexts.orgmasterorganicchemistry.com

Dual Functionality and Concurrent Reactions

The defining characteristic of this compound is its dual functionality, which enables it to undergo concurrent reactions. The hydroxyl and carboxylic acid groups can react simultaneously or sequentially under specific conditions to build complex molecular architectures, from simple heterocycles to large, branched polymers.

Cyclization to Diverse Heterocyclic Structures (e.g., Oxetanes)

The proximate arrangement of the hydroxyl and carboxylic acid functional groups in this compound allows for intramolecular reactions to form heterocyclic structures. The most prominent of these is intramolecular esterification, or lactonization. Under acidic conditions and with the removal of water, the hydroxyl group can nucleophilically attack the carbonyl carbon of the carboxylic acid group within the same molecule. This reaction results in the formation of a cyclic ester, known as a lactone. Given the substitution pattern, this would lead to a six-membered ring structure. Studies on similarly functionalized butanoic acid derivatives have shown their propensity to form cyclic structures such as γ-lactones. rsc.org

While the direct formation of an oxetane (B1205548) ring from this molecule is not a straightforward, single-step cyclization, derivatives of the compound could be used to synthesize such structures. For example, conversion of the carboxylic acid to a leaving group and the hydroxyl group to a nucleophile (or vice-versa) under appropriate conditions could facilitate an intramolecular substitution to form the four-membered oxetane ring. The synthesis of oxetanes from 1,3-diols or their derivatives is a known synthetic strategy. researchgate.net

Condensation Reactions to Form Larger Molecular Architectures

This compound is an archetypal AB₂ monomer, where 'A' represents the carboxylic acid group and 'B' represents the hydroxyl group. This structure makes it an ideal candidate for self-condensation polymerization to produce highly branched polymers known as hyperbranched polyesters. nih.gov

In this one-step process, the carboxylic acid group of one monomer molecule reacts with a hydroxyl group of another, forming an ester bond and eliminating a molecule of water. ck12.org Since each monomer unit has one carboxyl group and one hydroxyl group that can react, propagation leads to a dendritic, tree-like architecture rather than a linear chain. This method is a facile route to complex, three-dimensional globular polymers. rsc.orgfrontiersin.org The synthesis is typically carried out in bulk at elevated temperatures, often with an acid catalyst like p-toluenesulfonic acid, to facilitate the esterification. researchgate.net The resulting hyperbranched polyesters are characterized by a high density of terminal functional groups (in this case, hydroxyl groups), low viscosity, and high solubility compared to their linear analogues. rsc.org

Table 2: Characteristics of Self-Condensation Polymerization

| Feature | Description |

|---|---|

| Monomer Type | AB₂ (A=Carboxylic Acid, B=Hydroxyl) |

| Reaction Type | Step-growth polycondensation nih.gov |

| Product | Hyperbranched Polyester (B1180765) researchgate.net |

Coordination Chemistry: Role as a Ligand

This compound possesses two distinct functional groups capable of coordinating to metal ions: the carboxylic acid and the hydroxyl group. Upon deprotonation, the carboxylate group (-COO⁻) can act as a potent ligand, binding to metal centers in either a monodentate fashion (using one oxygen atom) or a bidentate chelating or bridging fashion (using both oxygen atoms).

The neutral hydroxyl group (-OH) can also coordinate to metal ions, although it is generally a weaker donor than the carboxylate. The combination of a "hard" carboxylate and a borderline hard/soft hydroxyl oxygen donor allows the molecule to act as a bidentate chelating ligand, forming a stable five-membered ring with a central metal ion. This chelate effect enhances the stability of the resulting metal complex. A related compound, 2-ethyl-2-hydroxybutyric acid, has been utilized as a ligand in the formation of technetium-99m complexes and in studying the kinetics of electron transfer reactions involving chromium(V). This demonstrates the capacity of α-hydroxy-α-alkyl carboxylic acids to effectively coordinate with metal centers, suggesting a similar and rich coordination chemistry for this compound.

Complex Formation with Transition Metals (e.g., Chromium(V))

This compound, often in its deprotonated form as 2-ethyl-2-hydroxybutanoate (ehba), readily forms stable complexes with transition metals. Its ability to act as a chelating ligand has been notably studied with chromium in various oxidation states, including Cr(V), Cr(IV), and Cr(III). acs.orgnih.gov

X-ray absorption fine structure (XAFS) analysis has been instrumental in determining the structures of these complexes in aqueous solutions. For instance, the Cr(V) complex, [Cr(V)O(ehba)₂]⁻, maintains a five-coordinate, distorted trigonal bipyramidal geometry in solution, even in the presence of excess ligand. acs.orgnih.gov This stability is a key feature of its coordination chemistry.

Similarly, the Cr(IV) complex, formulated as [Cr(IV)O(ehbaH)₂]⁰, also adopts a five-coordinate structure that is proximate to the geometry of the Cr(V) complex. acs.orgnih.gov This is contrary to earlier suggestions based on kinetic data. In contrast, the Cr(III) complex, [Cr(III)(ehbaH)₂(OH₂)₂]⁺, exhibits a six-coordinate, octahedral geometry. acs.orgnih.gov

The structural integrity and coordination environment of these complexes are crucial in understanding their chemical properties and reactivity. The table below summarizes the key structural features of these chromium complexes.

| Chromium Complex | Oxidation State | Coordination Number | Geometry |

| [Cr(V)O(ehba)₂]⁻ | +5 | 5 | Distorted Trigonal Bipyramidal |

| [Cr(IV)O(ehbaH)₂]⁰ | +4 | 5 | Distorted Trigonal Bipyramidal |

| [Cr(III)(ehbaH)₂(OH₂)₂]⁺ | +3 | 6 | Octahedral |

Ligand Displacement and Chelation Mechanisms

The formation of these transition metal complexes involves the displacement of solvent molecules (typically water) from the metal's coordination sphere by the this compound ligand. The ligand coordinates to the metal center through both the carboxylate oxygen and the hydroxyl oxygen, forming a stable chelate ring.

In the case of the Cr(V) complex with 2-ethyl-2-hydroxybutanoate, [Cr(V)O(ehba)₂]⁻, the ligand acts as a bidentate dianion. This complex is known to be moderately stable and can serve as an intermediate for the synthesis of other Cr(V) complexes through ligand exchange reactions. researchgate.net For example, it undergoes a ligand exchange reaction with excess oxalic acid to form an equilibrium mixture of chromium(V) complexes, including [Cr(ehba)(ox)O]⁻ and [Cr(ox)₂O]⁻. researchgate.net

The structure of the Cr(IV) complex differs from the Cr(V) complex by the protonation of the alcoholato groups of the ligands. acs.orgnih.gov This protonation leads to a significant elongation of the corresponding Cr-O bonds, from 1.8 Å in the Cr(V) complex to 2.0 Å in the Cr(IV) complex. acs.orgnih.gov This structural difference has implications for the chemical properties and reactivity of these complexes.

Kinetic and Thermodynamic Aspects of Complexation

While detailed thermodynamic data for the complexation of this compound with transition metals are not extensively available in the reviewed literature, kinetic studies have provided some insights into the reaction dynamics. The ligand exchange reactions of the Cr(V) complex, [Cr(V)O(ehba)₂]⁻, have been investigated. researchgate.netacs.org

The reaction with oxalic acid, for instance, involves an initial rapid ligand exchange followed by a much slower redox reaction where the Cr(V) complexes decay to Cr(III) products. researchgate.net This difference in reaction rates allows for the isolation and characterization of the intermediate Cr(V) ligand exchange products. researchgate.net

The disproportionation of [Cr(V)O(ehba)₂]⁻ has also been studied, following the stoichiometry 3Cr(V) → 2Cr(VI) + Cr(III). researchgate.net These kinetic investigations are crucial for understanding the stability and reaction pathways of these complexes in solution.

General Organic Transformations

Detailed studies on the general organic transformations, including oxidative, reductive, and nucleophilic substitution reactions specifically for this compound, are not extensively documented in the surveyed scientific literature. However, the reactivity of the compound can be inferred from the functional groups it possesses: a tertiary alcohol and a carboxylic acid.

Oxidative and Reductive Pathways of Functional Groups

The tertiary hydroxyl group in this compound is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. Strong oxidizing agents would be required to cleave the carbon-carbon bonds.

The carboxylic acid group is also generally resistant to further oxidation. Conversely, the carboxylic acid functional group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert this compound into 2,2-diethyl-1,3-propanediol.

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can undergo nucleophilic substitution. Protonation of the hydroxyl group would form a good leaving group (water), allowing for substitution by various nucleophiles. However, as a tertiary alcohol, it would likely proceed through an SN1 mechanism, involving a tertiary carbocation intermediate.

The carboxylic acid group can also undergo nucleophilic acyl substitution. For example, it can be converted to an ester through Fischer esterification with an alcohol in the presence of an acid catalyst, or to an acyl chloride using reagents like thionyl chloride (SOCl₂).

Mechanistic Elucidation of Reaction Pathways

For the complexation reactions with transition metals, mechanistic insights have been gained through spectroscopic and kinetic studies. For example, the ligand exchange reactions of the [Cr(V)O(ehba)₂]⁻ complex are proposed to proceed through associative or dissociative pathways, depending on the nature of the incoming ligand and the reaction conditions. The significant body of research on α-hydroxy acid complexation with chromium provides a framework for understanding these mechanisms. nih.govresearchgate.netekb.eg

Proton Transfer Mechanisms in Acid-Catalyzed Reactions

Proton transfer is a fundamental step in many organic reactions, and it is particularly crucial in acid-catalyzed reactions of molecules like this compound. masterorganicchemistry.com In the presence of a strong acid, either the carboxylic acid group or the hydroxyl group can be protonated, initiating subsequent reaction pathways.

The transfer of a proton (H+) from an acid to a reactant is often the initial, rate-determining step. youtube.com For this compound, two primary sites are susceptible to protonation: the carbonyl oxygen of the carboxylic acid and the oxygen of the hydroxymethyl group.

Protonation of the Carbonyl Oxygen:

The protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. askfilo.com This activation is a key step in acid-catalyzed esterification reactions, for example. The mechanism involves the transfer of a proton from the acid catalyst to one of the lone pairs of the carbonyl oxygen, forming a resonance-stabilized cation. This process is reversible, with the position of the equilibrium depending on the reaction conditions and the pKa values of the involved species. brainly.com

Protonation of the Hydroxymethyl Group:

Alternatively, the hydroxyl group can be protonated by the acid catalyst. This protonation converts the hydroxyl group (-OH), which is a poor leaving group, into a good leaving group, water (-OH2+). libretexts.org This step is characteristic of acid-catalyzed dehydration reactions of alcohols, which would lead to the formation of an alkene if a suitable proton is available for abstraction on an adjacent carbon. libretexts.orgchemguide.co.uk In the case of this compound, subsequent loss of water would lead to a primary carbocation, which is generally unstable and may be prone to rearrangement.

The general mechanism for proton transfer in an acid-catalyzed reaction can be depicted as a two-step process, often involving a "proton shuttle" where a solvent molecule or a conjugate base facilitates the movement of the proton. masterorganicchemistry.com This can occur via a stepwise or a concerted mechanism. libretexts.org In a stepwise mechanism, distinct intermediate species are formed, whereas in a concerted mechanism, the proton transfer occurs in a single step. libretexts.org The specific mechanism will depend on the reaction conditions and the structure of the substrate.

The table below summarizes the key aspects of proton transfer in the context of this compound.

| Site of Protonation | Consequence of Protonation | Potential Subsequent Reaction |

| Carbonyl Oxygen | Increased electrophilicity of the carbonyl carbon | Acid-catalyzed esterification |

| Hydroxymethyl Oxygen | Formation of a good leaving group (H2O) | Acid-catalyzed dehydration |

It is important to note that the relative rates of these protonation events and the subsequent reaction pathways will be influenced by steric and electronic factors within the molecule, as well as the specific reaction conditions employed.

Advanced Applications in Materials Science and Polymer Chemistry

Monomer in the Synthesis of High-Performance Polymers

2,2-bis(hydroxymethyl)butanoic acid serves as a critical building block in the creation of various high-performance polymers, including water-based polyurethanes and branched polyesters. chemicalbook.com Its dual functionality as both a diol and a carboxylic acid enables precise control over polymer structure and properties.

In the field of polyurethane chemistry, 2,2-bis(hydroxymethyl)butanoic acid (often referred to as dimethylolbutanoic acid or DMBA) is instrumental in the formulation of environmentally friendly, water-based polyurethane dispersions (PUDs). researchgate.netresearchgate.net These systems replace volatile organic solvents with water as the dispersion medium, driven by increasing environmental regulations. DMBA's role in these systems is twofold, acting as both a hydrophilic chain extender and an internal emulsifier. researchgate.net

During the synthesis of a polyurethane prepolymer, the two hydroxyl (-OH) groups of 2,2-bis(hydroxymethyl)butanoic acid react with isocyanate (-NCO) groups. mdpi.com This reaction incorporates the DMBA molecule into the main polymer backbone, extending the polyurethane chain. Unlike simple diol chain extenders, DMBA introduces a pendant carboxylic acid group at each point of incorporation. This functionality is crucial for the subsequent dispersion of the polymer in water. researchgate.netresearchgate.net The use of DMBA and similar hydrophilic extenders allows for the synthesis of PUDs with tailored properties for various applications, including coatings, adhesives, and leather finishing agents. chemicalbook.comresearchgate.net

The key to creating a stable aqueous dispersion of polyurethane lies in the hydrophilic centers integrated into the polymer structure. The carboxylic acid (-COOH) group of the incorporated 2,2-bis(hydroxymethyl)butanoic acid provides this hydrophilicity. researchgate.net After the prepolymer is formed, this acid group is neutralized with a tertiary amine, such as triethylamine (B128534), to form a carboxylate salt (-COO⁻). mdpi.com

This ionic group has a strong affinity for water, enabling the otherwise hydrophobic polyurethane polymer to be stably dispersed in water without the need for external surfactants or emulsifiers. researchgate.netmdpi.com This "internal emulsification" process is highly efficient. Research comparing different hydrophilic chain extenders has shown that the choice of monomer significantly affects the properties of the resulting dispersion and films. For instance, in one study on hyperbranched waterborne polyurethanes, the emulsion made with dimethylolpropionic acid (DMPA), a structurally similar emulsifier, exhibited the smallest particle size, while the film derived from a carboxylic acid type monomer (DMCA) showed the highest elongation at break. researchgate.net

Table 1: Comparison of Properties of Hyperbranched Waterborne Polyurethane (HWPU) Films Synthesized with Different Hydrophilic Chain Extenders

| Property | DMBA-HWPU | DMPA-HWPU | DMCA-HWPU |

| Crystallinity Order | Lowest | Middle | Highest |

| Elongation at Break (%) | - | - | 276.55% |

| Heat Resistance | Nearly the same | Nearly the same | Nearly the same |

| Data sourced from a comparative study on hyperbranched waterborne polyurethanes. researchgate.net |

2,2-bis(hydroxymethyl)butanoic acid is also a key monomer in the synthesis of advanced polyester (B1180765) resins, particularly those with complex, non-linear architectures. Its AB₂-type structure (where 'A' is the carboxylic acid and 'B' are the two hydroxyl groups) is ideally suited for creating highly branched and hyperbranched polymers through a one-step polycondensation reaction. researchgate.netnih.gov

Hyperbranched polymers are highly branched, three-dimensional macromolecules that exhibit unique properties such as low viscosity, high solubility, and a high density of terminal functional groups compared to their linear counterparts. 2,2-bis(hydroxymethyl)butanoic acid is used as the monomer in the synthesis of novel hyperbranched polyesters. researchgate.net

The synthesis is typically a bulk polycondensation process where the monomer is heated in the presence of a catalyst, such as p-toluenesulfonic acid. researchgate.net The carboxylic acid group of one monomer molecule reacts with a hydroxyl group of another, leading to the formation of an ester linkage and the progressive build-up of a dendritic, or tree-like, structure. This process allows for the creation of polyesters with a globular and compact molecular shape. researchgate.netfrontiersin.org

The use of 2,2-bis(hydroxymethyl)butanoic acid provides significant control over the final polymer architecture. The degree of branching (DB), a measure of the perfection of the dendritic structure, is a critical parameter. In the synthesis of hyperbranched polyesters from this monomer, DB values typically range from 0.32 to 0.53, as determined by ¹³C-NMR spectroscopy. researchgate.net

Table 2: Properties of Hyperbranched Polyesters Based on 2,2-bis(hydroxymethyl)butanoic Acid

| Core Molecule | Catalyst | Mn (¹H-NMR) | Degree of Branching (DB) |

| TMP | p-TSA | 1900 | 0.49 |

| TMP | Sc(OTf)₃ | 1600 | 0.53 |

| THEIC | p-TSA | 1400 | 0.42 |

| THEIC | Sc(OTf)₃ | 1200 | 0.32 |

| Data adapted from research on novel hyperbranched polyesters. researchgate.net |

Advanced Applications of 2-ethyl-2-(hydroxymethyl)butanoic acid in Materials Science and Polymer Chemistry

Following comprehensive research, it has been determined that there is no publicly available scientific or technical literature detailing the specific applications of the chemical compound “this compound” in the advanced materials science and polymer chemistry contexts outlined in the requested article structure.

Extensive searches have failed to identify any documented use of this specific compound in the following areas:

Epoxy Resin Systems and Adhesives: No information was found on its application as a crosslinking agent or its incorporation into light-fixable and heat-curing compositions.

Coating Products and Inks: There is no available data on its use in water-based coatings and paints or its integration into UV curable coating and ink formulations.

Specialty Chemical Production: Its role as a functional additive in this sector is not documented in the available resources.

The search results consistently yielded information on other, structurally similar compounds, such as 2-ethyl-2-methylbutanoic acid and 2,2-bis(hydroxymethyl)propionic acid, which do have established roles in these and other industrial applications. However, specific research findings, data tables, or detailed applications for "this compound" itself are absent from the consulted sources.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on “this compound” that adheres to the requested outline, as the foundational information for such an article does not appear to be present in the public domain.

Tailoring Polymer Properties

Enhancement of Hydrophilicity and Water Solubility

The introduction of this compound or its analogues into a polymer chain is a highly effective method for increasing the material's hydrophilicity and enabling its dispersion or dissolution in water. The carboxylic acid moiety is the key functional group responsible for this enhancement.

In the synthesis of polymers such as polyurethanes, this acid-functional monomer is incorporated into the prepolymer backbone. Following polymerization, the pendant carboxylic acid groups can be neutralized with a base, typically a tertiary amine like triethylamine (TEA). researchgate.net This acid-base reaction converts the carboxylic acid into a carboxylate salt, which is ionic and therefore highly hydrophilic.

Mechanism of Hydrophilicity:

Incorporation: The monomer is integrated into the polymer chain via its hydroxyl group reacting with other monomers, such as isocyanates in polyurethane synthesis. researchgate.net

Neutralization: A neutralizing agent is added to the polymer melt or solution, leading to the formation of ionic salt groups along the polymer backbone.

Dispersion: Upon the addition of water, the ionic groups strongly interact with water molecules, allowing the otherwise hydrophobic polymer chains to form a stable dispersion or emulsion. The polymer forms micelles or nanoparticles with a hydrophobic core and a hydrophilic shell decorated with the ionic groups.

This technique is fundamental to the production of waterborne polyurethane dispersions (PUDs), which are widely used in coatings, adhesives, and inks due to their low volatile organic compound (VOC) content. The concentration of the hydrophilic monomer directly correlates with the stability and particle size of the resulting dispersion. For instance, studies on polyurethane anionomers have shown that increasing the content of the acid-functional monomer leads to smaller and more stable dispersed particles in water. researchgate.net

Table 1: Functional Groups and Their Role in Enhancing Polymer Hydrophilicity

| Functional Group | Chemical Moiety | Role in Polymer Chain | Mechanism of Action | Resulting Property |

| Carboxylic Acid | -COOH | Pendant group on the polymer backbone | Can be neutralized to form an ionic salt (-COO⁻) | Imparts strong hydrophilic character, enabling water dispersibility |

| Hydroxyl Group | -OH | Reactive site for polymerization | Can form hydrogen bonds with water | Contributes to overall hydrophilicity and polymer reactivity |

Modulation of Glass Transition Temperature in Polymer Networks

The glass transition temperature (Tg) is a critical thermal property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The incorporation of monomers like this compound into a polymer network can modulate its Tg through several mechanisms.

The effect of such a monomer on Tg depends heavily on how it is integrated into the polymer structure and the intermolecular forces it introduces.

Increased Chain Spacing: The presence of a pendant side group containing the ethyl and hydroxymethyl moieties can increase the free volume between polymer chains. This increased spacing can facilitate segmental motion, thereby lowering the glass transition temperature.

Hydrogen Bonding: The hydroxyl (-OH) and carboxylic acid (-COOH) groups are capable of forming strong hydrogen bonds. If these groups form intermolecular cross-links between polymer chains, they can restrict chain mobility. This restriction would lead to an increase in the energy required for the onset of segmental motion, resulting in a higher Tg.

Ionic Interactions: Following neutralization of the carboxylic acid groups, the resulting ionic centers can form strong ionic aggregates within the polymer matrix. These aggregates act as physical cross-links, significantly hindering chain mobility and leading to a substantial increase in the glass transition temperature.

Improvement of Overall Performance in Aqueous Systems

The enhancement of hydrophilicity endowed by this compound directly translates to improved performance of polymers in aqueous systems. By enabling the formation of stable dispersions, this monomer allows for the development of environmentally friendly, water-based polymer products that can replace traditional solvent-based systems.

The primary advantage is the creation of stable poly(urethane-methyl methacrylate) hybrid emulsions and other waterborne polymers. researchgate.net These systems exhibit a range of desirable properties:

Stability: The ionic groups on the surface of the polymer particles create an electrostatic repulsion that prevents them from agglomerating, leading to dispersions with long-term storage stability.

Film Formation: Upon application to a substrate, the water evaporates, and the dispersed polymer particles coalesce to form a continuous, uniform film. The properties of this film, such as adhesion, toughness, and chemical resistance, are influenced by the underlying polymer chemistry.

Controlled Properties: The degree of hydrophilicity can be precisely controlled by adjusting the concentration of the acid-functional monomer. This allows for the fine-tuning of properties like water absorption, swelling, and permeability of the final polymer material.

Table 2: Impact of Hydrophilic Monomer on Aqueous Polymer System Performance

| Performance Metric | Effect of Monomer Incorporation | Underlying Mechanism | Application Relevance |

| Dispersion Stability | Increased | Electrostatic repulsion from neutralized carboxylate groups on particle surfaces. | Longer shelf-life for paints, coatings, and adhesives. |

| Particle Size | Decreased | Higher concentration of hydrophilic groups leads to the formation of smaller, more stable micelles during dispersion. | Affects viscosity, film clarity, and gloss in coatings. |

| Adhesion | Potentially Improved | Polar functional groups can enhance interaction and bonding with polar substrates. | Better performance of water-based adhesives and primers. |

| Water Sensitivity of Final Film | Increased | Residual hydrophilic groups in the cured film can attract water molecules. | Requires careful formulation to balance dispersibility with final water resistance. |

Computational Chemistry and Spectroscopic Characterization in Research

Molecular Modeling and Electronic Structure Studies

Computational methods are essential for predicting the properties and reactivity of molecules like 2-ethyl-2-(hydroxymethyl)butanoic acid, especially when experimental data is scarce. These studies provide insight into the molecule's behavior at an atomic level.

While specific theoretical studies on the reactivity of this compound have not been extensively published, its structure allows for a clear theoretical analysis of the factors governing its chemical behavior. The molecule features a quaternary α-carbon, which is a site of significant steric hindrance.

Steric Effects: The presence of two ethyl groups and a hydroxymethyl group crowded around the α-carbon sterically hinders reactions that require nucleophilic attack at this center or at the adjacent carbonyl carbon. This crowding can decrease reaction rates compared to less substituted carboxylic acids. nih.gov For reactions involving the carboxyl group, the bulky substituents can influence the orientation of incoming reactants.

Electronic Effects: The molecule possesses distinct electronic features that influence its reactivity:

Inductive Effect: The carboxylic acid group is strongly electron-withdrawing, which polarizes the adjacent C-C bonds.

Hydroxyl Group: The primary alcohol's oxygen atom has lone pairs of electrons and can act as a hydrogen bond donor and acceptor. This influences the molecule's solubility and intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a compound with its biological activity. For this compound, no specific QSAR studies are currently available in the literature.

However, a hypothetical QSAR study on derivatives of this compound would involve modifying its core structure and calculating various molecular descriptors. Key structural features for such a study would include:

Lipophilicity (LogP): Altering the length of the alkyl chains would modulate the molecule's solubility in nonpolar environments.

Polar Surface Area (PSA): Modifications to the carboxyl and hydroxyl groups would change the PSA, affecting the molecule's ability to cross biological membranes.

Hydrogen Bonding Capability: The presence of the -OH and -COOH groups allows for specific interactions with biological targets.

By systematically creating derivatives and calculating these descriptors, a predictive model could be built to estimate the biological activity of novel, related compounds.

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are fundamental for confirming the structure of this compound and monitoring its chemical transformations.

Although experimental spectra for this compound are not widely published, its structure allows for the prediction of its NMR spectra.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show five distinct signals:

A broad singlet for the carboxylic acid proton (-COOH), typically found far downfield (>10 ppm).

A triplet for the methyl protons (-CH₃) of the two equivalent ethyl groups.

A quartet for the methylene (B1212753) protons (-CH₂) of the two equivalent ethyl groups, coupled to the adjacent methyl protons.

A singlet or doublet for the methylene protons of the hydroxymethyl group (-CH₂OH).

A triplet or broad singlet for the hydroxyl proton (-OH) of the hydroxymethyl group.

¹³C-NMR Spectroscopy: The carbon NMR spectrum is predicted to display six unique signals, corresponding to each chemically distinct carbon atom in the molecule.

Note: These are estimated values based on typical chemical shifts for these functional groups.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling between the methyl and methylene protons of the ethyl groups. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial to definitively assign each proton signal to its corresponding carbon atom, confirming the molecular structure.

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₁₄O₃), the exact mass is 146.0943 g/mol .

While experimental mass spectra are not available, computational tools can predict collision cross-section (CCS) values, which provide information about the ion's shape in the gas phase. uni.lu

In tandem mass spectrometry (MS/MS), the molecule would undergo characteristic fragmentation. Key expected fragmentation pathways include:

Loss of water (-18 Da): Dehydration involving the hydroxyl and carboxyl groups.

Loss of a carboxyl group (-45 Da): Cleavage of the C-C bond to release COOH.

Loss of an ethyl radical (-29 Da): α-cleavage next to the quaternary carbon. libretexts.orgmiamioh.edu

Loss of a hydroxymethyl radical (-31 Da): Cleavage of the C-CH₂OH bond.

These fragmentation patterns provide a structural fingerprint for the identification of the compound.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions.

This compound, in its ground state, is a diamagnetic molecule with no unpaired electrons. Therefore, it is EPR-silent and cannot be studied directly by this technique. However, EPR could be employed to study paramagnetic species derived from this compound, such as:

Radical intermediates formed during oxidation reactions.

Complexes formed with paramagnetic metal ions.

To date, no EPR studies involving radical or metal complexes of this compound have been reported in the scientific literature.

Chromatographic and Separation Methodologies

Chromatographic techniques are fundamental in the study of this compound, enabling its purification, purity assessment, and the analysis of related substances. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of this compound. This method offers high resolution and sensitivity for separating the target compound from impurities and reaction byproducts.

A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method is scalable, making it suitable for both analytical-level purity checks and preparative-scale isolation of the compound or its impurities. sielc.com The conditions can be adapted for compatibility with mass spectrometry (MS) by substituting volatile acids in the mobile phase, which is crucial for impurity identification. sielc.com For instance, replacing phosphoric acid with formic acid allows the eluent to be directly analyzed by MS. sielc.com

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Mode | Reverse Phase (RP) |

| Application | Purity Assessment, Preparative Separation |

This data is based on a method developed for the analysis of this compound. sielc.com

The validation of such HPLC methods, according to ICH guidelines, typically involves assessing parameters like accuracy, precision, specificity, and reproducibility to ensure the data is reliable for quality control and research purposes. pensoft.net

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for the analysis of volatile and semi-volatile compounds. nih.gov For a non-volatile compound like this compound, direct analysis by GC-MS is challenging. Therefore, a chemical derivatization step is typically required to convert the analyte into a more volatile form. jmaterenvironsci.com Common derivatization techniques include silylation, which converts the acidic and hydroxyl protons into trimethylsilyl (B98337) (TMS) groups, or esterification to form a more volatile ester, such as a methyl or ethyl ester. jmaterenvironsci.com

Once derivatized, the compound can be analyzed to identify and quantify its presence or the presence of volatile byproducts from a reaction. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of fragmented ions. nih.govthepharmajournal.com This technique is particularly useful in identifying trace-level impurities or characterizing the products of degradation studies.

Table 2: Typical GC-MS Parameters for Analysis of Derivatized Carboxylic Acids

| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | BSTFA with TMCS (for silylation) |

| Column | Fused-silica capillary column (e.g., 5% phenyl/95% PDMS) cabidigitallibrary.org |

| Carrier Gas | Helium thepharmajournal.com |

| Injection Mode | Split |

| Temperature Program | Initial hold at a low temperature, followed by a ramp to a higher temperature (e.g., 35°C to 240°C) cabidigitallibrary.org |

| Detector | Mass Spectrometer (Electron Impact Ionization, 70 eV) cabidigitallibrary.org |

These parameters represent a general methodology and may be optimized for specific applications.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and convenient method used extensively for monitoring the progress of chemical reactions. In the synthesis of compounds structurally similar to this compound, TLC is used to track the consumption of starting materials and the formation of the desired product. mdpi.com

The separation is achieved on a plate coated with a stationary phase, typically silica (B1680970) gel. A solvent system, or mobile phase, is chosen based on the polarity of the reactants and products. mdpi.com For carboxylic acids, a mixture of a nonpolar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is common. mdpi.com By spotting the reaction mixture on the TLC plate and allowing the mobile phase to ascend, components are separated based on their affinity for the stationary phase. The resulting spots are visualized, often using UV light or chemical stains. The relative distance traveled by a compound (Rf value) helps in its preliminary identification and in determining if the reaction is complete.

Table 3: Example TLC System for Monitoring a Reaction

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel Plate |

| Mobile Phase | Petroleum Ether : Ethyl Acetate (7:3 v/v) mdpi.com |

| Visualization | UV light or chemical stain (e.g., potassium permanganate) |

| Analyte | Reaction mixture containing starting materials and products |

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography stands as the most definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information on molecular geometry, including bond lengths, bond angles, and torsional angles.

The process involves several key steps. First, a high-quality single crystal of this compound must be grown. This crystal is then mounted and exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. This pattern of spots is collected by a detector.

Sophisticated computer software is then used to analyze the intensities and positions of these diffracted spots to calculate an electron density map of the molecule. From this map, the positions of individual atoms can be determined, and a complete three-dimensional structure of the molecule can be built. This structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice. While this technique provides the gold standard for structural elucidation, its application is contingent upon the ability to grow a suitable single crystal of the compound.

Emerging Research Areas and Future Perspectives

Design and Synthesis of Novel Derivatives for Enhanced Functionality

The unique structure of 2-ethyl-2-(hydroxymethyl)butanoic acid, possessing two distinct functional groups, makes it an ideal scaffold for the design and synthesis of novel derivatives with tailored properties. The hydroxyl and carboxyl groups can be independently or simultaneously modified to create a diverse range of molecules for various applications.

Key strategies for derivatization include:

Esterification: The carboxylic acid group can be reacted with various alcohols to form esters. These ester derivatives can be designed to have specific physical properties, such as viscosity, boiling point, and solubility, making them suitable for applications as solvents, plasticizers, or lubricants.

Amidation: Reaction of the carboxylic acid with amines yields amides. This functionalization can introduce new properties, and if chiral amines are used, it can lead to the synthesis of enantiomerically pure compounds with potential applications in pharmaceuticals.

Acylation/Etherification of the Hydroxyl Group: The primary alcohol moiety can be converted into esters (acylation) or ethers (etherification). These modifications can alter the polarity and reactivity of the molecule, opening pathways to new polymers or specialty chemicals. For instance, acrylates derived from the hydroxyl group could serve as monomers in radical polymerization. researchgate.net